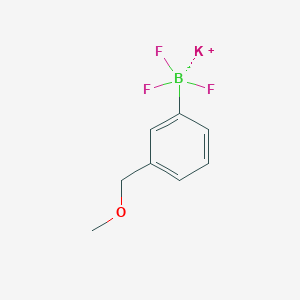

Potassium trifluoro(3-(methoxymethyl)phenyl)borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium trifluoro(3-(methoxymethyl)phenyl)borate is an organoboron compound with the chemical formula C8H10BF3KO. It is a white to off-white solid that is soluble in common organic solvents such as ethanol and dichloromethane. This compound is known for its stability under standard laboratory conditions and is widely used in organic synthesis as a boron reagent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-(methoxymethyl)phenyl)borate can be synthesized through a two-step process:

Formation of Trifluoroborate Ester: The initial step involves the reaction of trifluoroboric acid with methanol to form the trifluoroborate ester.

Formation of Potassium Salt: The trifluoroborate ester is then reacted with potassium hydroxide to yield potassium trifluoro[3-(methoxymethyl)phenyl]boranuide.

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent decomposition and ensure the stability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(3-(methoxymethyl)phenyl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium phosphate under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(3-(methoxymethyl)phenyl)borate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a boron reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: It is used in the preparation of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of potassium trifluoro[3-(methoxymethyl)phenyl]boranuide involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in a range of transformations, including cross-coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide

- Potassium trifluoro[3-(methoxyphenyl)boranuide]

Uniqueness

Potassium trifluoro(3-(methoxymethyl)phenyl)borate is unique due to its stability and reactivity under standard laboratory conditions. Unlike some other boron reagents, it is moisture- and air-stable, making it easier to handle and store .

Biologische Aktivität

Potassium trifluoro(3-(methoxymethyl)phenyl)borate is an organoboron compound that has garnered attention for its potential biological activity. This article explores the compound's properties, synthesis, and its implications in biological systems, particularly focusing on its applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₈H₉BF₃KO

- Molecular Weight : 228.06 g/mol

- CAS Number : Not available

The structure includes a trifluoroborate group attached to a phenyl ring substituted with a methoxymethyl group. This configuration enhances the compound's solubility and reactivity, making it suitable for various chemical applications.

Synthesis

The synthesis of this compound typically involves the reaction of boron trifluoride with the corresponding phenolic precursor under controlled conditions. The following general steps outline the synthesis:

- Preparation of the Phenolic Precursor : The methoxymethyl group is introduced to the phenyl ring through standard alkylation methods.

- Formation of the Trifluoroborate Salt : The phenolic compound is treated with boron trifluoride in the presence of potassium fluoride to yield the desired trifluoroborate.

This compound functions primarily as a nucleophilic reagent in cross-coupling reactions, which are essential in synthesizing biologically active compounds. Its stability compared to traditional boronic acids allows for milder reaction conditions, enhancing its utility in biological systems.

Applications in Medicinal Chemistry

- Anticancer Agents : Research indicates that organoboron compounds can interact with biological pathways involved in cancer progression. This compound has been investigated for its potential to form derivatives that may exhibit anticancer properties through targeted drug delivery systems.

- Antimicrobial Activity : Some studies suggest that boron-containing compounds can possess antimicrobial properties, making them candidates for developing new antibiotics.

- Neuroprotective Effects : Preliminary studies have indicated that certain organoboron compounds show neuroprotective effects, potentially contributing to therapies for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various chemical transformations:

- Cross-Coupling Reactions : A study demonstrated the successful use of this compound in Suzuki-Miyaura coupling reactions, yielding high-purity products suitable for further biological evaluation .

- Reactivity with Electrophiles : Research shows that this compound effectively reacts with a range of electrophiles, facilitating the synthesis of complex organic molecules that may have pharmaceutical relevance .

Comparative Analysis

The following table summarizes key features of this compound compared to other similar organoboron compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₉BF₃KO | Enhanced solubility and reactivity |

| Potassium trifluoro(4-methoxyphenyl)borate | C₇H₇BF₃K | Lacks methoxymethyl group |

| Potassium trifluoro(3-hydroxyphenyl)borate | C₇H₇BF₃K | Hydroxy substituent alters reactivity |

Eigenschaften

IUPAC Name |

potassium;trifluoro-[3-(methoxymethyl)phenyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-13-6-7-3-2-4-8(5-7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBIXJJIKBGLBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)COC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.